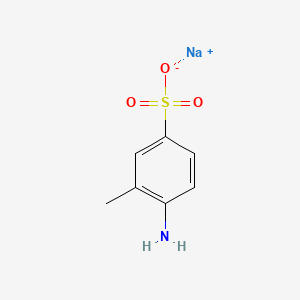

Sodium 3-methylsulphanilate

Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing both amino and sulfonic acid functionalities. According to chemical database information, the preferred systematic International Union of Pure and Applied Chemistry name for this compound is sodium;4-amino-3-methylbenzenesulfonate. This nomenclature explicitly indicates the presence of an amino group at the para position and a methyl substituent at the meta position relative to the sulfonic acid group on the benzene ring.

The compound is catalogued under Chemical Abstracts Service registry number 63450-43-1 and carries the European Community number 264-172-0. Multiple synonymous designations exist within the chemical literature, reflecting different naming conventions and historical nomenclature practices. The most commonly encountered synonyms include monosodium 4-amino-3-methylbenzenesulfonate, benzenesulfonic acid 4-amino-3-methyl monosodium salt, and sodium 4-amino-3-methylbenzenesulfonate. Additional variant names found in chemical databases include o-toluidine-4-sulfonic acid sodium salt and 2-aminotoluene-5-sulfonic acid sodium salt, which emphasize different structural perspectives of the same molecular entity.

The diversity in nomenclature reflects the compound's structural complexity and the various approaches chemists have employed to describe its molecular architecture. The prefix "3-methylsulphanilate" derives from sulfanilic acid, the parent 4-aminobenzenesulfonic acid, with the "3-methyl" designation indicating the methyl substitution pattern. This systematic approach to naming ensures unambiguous identification while maintaining consistency with established chemical nomenclature principles.

| Designation Type | Name | Registry Information |

|---|---|---|

| Systematic International Union of Pure and Applied Chemistry Name | sodium;4-amino-3-methylbenzenesulfonate | Primary designation |

| Chemical Abstracts Service Registry | 63450-43-1 | Official registry number |

| European Community Number | 264-172-0 | European identification |

| Common Synonym | Monosodium 4-amino-3-methylbenzenesulfonate | Frequently used alternative |

| Historical Name | o-Toluidine-4-sulfonic acid sodium salt | Legacy nomenclature |

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₇H₈NNaO₃S, representing a total molecular weight of 209.20 grams per mole. This formula indicates the presence of seven carbon atoms forming the substituted benzene ring system, eight hydrogen atoms distributed across the aromatic ring and substituent groups, one nitrogen atom within the amino functional group, one sodium cation, three oxygen atoms associated with the sulfonate group, and one sulfur atom forming the sulfonic acid moiety.

The structural architecture of this compound exhibits specific substitution patterns that distinguish it from other aminobenzenesulfonate isomers. The compound features a benzene ring with three distinct substituents: an amino group (-NH₂) at the 4-position, a methyl group (-CH₃) at the 3-position, and a sulfonic acid group (-SO₃H) at the 1-position, with the latter existing as its sodium salt form (-SO₃⁻Na⁺). This substitution pattern creates a unique electronic environment within the aromatic system, influencing both the compound's chemical reactivity and physical properties.

Isomerism considerations for this compound involve both positional and functional group arrangements. The parent 4-amino-3-methylbenzenesulfonic acid can theoretically exist in multiple isomeric forms depending on the relative positions of the amino, methyl, and sulfonic acid substituents. However, the specific 4-amino-3-methyl-1-sulfonic acid arrangement represents the particular isomer under investigation. Alternative positional isomers would include compounds where these functional groups occupy different positions on the benzene ring, such as 2-amino-5-methylbenzenesulfonic acid or 3-amino-4-methylbenzenesulfonic acid, each exhibiting distinct chemical and physical properties.

The presence of the sodium cation introduces ionic character to the otherwise covalent molecular structure. The sulfonate group exists in its deprotonated form, creating a formal negative charge that is balanced by the sodium cation. This ionic character significantly influences the compound's solubility characteristics, crystal packing arrangements, and intermolecular interactions compared to the neutral sulfonic acid form.

| Structural Feature | Description | Position |

|---|---|---|

| Amino Group | -NH₂ primary amine | Position 4 (para) |

| Methyl Group | -CH₃ alkyl substituent | Position 3 (meta) |

| Sulfonate Group | -SO₃⁻Na⁺ ionic functionality | Position 1 |

| Molecular Weight | C₇H₈NNaO₃S | 209.20 g/mol |

| Formal Charge | Zwitterionic character | Balanced ionic structure |

Crystal Structure Analysis and Hydrogen Bonding Networks

The crystal structure analysis of this compound reveals complex three-dimensional arrangements governed by multiple intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, structural insights can be derived from related aminobenzenesulfonate sodium salts and general principles of organic sulfonate crystal engineering. Related compounds such as sodium sulfanilate dihydrate have been extensively characterized using single crystal X-ray diffraction techniques, providing valuable structural precedents for understanding the crystalline behavior of this compound.

The crystal packing of sodium aminobenzenesulfonates typically involves extensive hydrogen bonding networks that stabilize the three-dimensional structure. The amino group present in this compound serves as both a hydrogen bond donor and acceptor, capable of forming N-H···O interactions with neighboring sulfonate groups and water molecules if present. The sulfonate oxygen atoms act as strong hydrogen bond acceptors, creating multiple coordination sites for intermolecular interactions. These hydrogen bonding patterns contribute significantly to the overall crystal stability and influence properties such as melting point, solubility, and mechanical characteristics.

Research on related sodium sulfanilate compounds has demonstrated that crystal growth methods significantly impact the final crystal quality and structural perfection. Studies have shown that advanced crystal growth techniques, such as the Sankaranarayanan-Ramasamy method, can produce higher quality crystals with improved structural characteristics compared to conventional slow evaporation methods. These superior crystals exhibit reduced dislocation density, enhanced optical transparency, and improved mechanical properties, suggesting that similar considerations would apply to this compound crystal growth.

The presence of the methyl substituent in this compound introduces additional steric considerations that influence crystal packing arrangements. The methyl group can participate in weak C-H···O hydrogen bonding interactions and van der Waals contacts with neighboring molecules. These secondary interactions, while individually weak, collectively contribute to the overall crystal stability and may influence the preferred crystal polymorphs. The electronic effects of the methyl group also modify the electron density distribution within the aromatic ring, potentially affecting the strength and directionality of hydrogen bonds involving the amino and sulfonate groups.

Crystallographic analysis of related compounds has revealed that sodium aminobenzenesulfonates often crystallize with incorporated water molecules, forming hydrated crystal structures. The hydration state significantly influences the hydrogen bonding networks, as water molecules can serve as both donors and acceptors in complex hydrogen bonding schemes. If this compound exhibits similar hydration behavior, the crystal structure would likely feature intricate three-dimensional hydrogen bonding networks involving the amino groups, sulfonate oxygens, sodium cations, and water molecules.

| Structural Aspect | Characteristic | Impact on Crystal Properties |

|---|---|---|

| Hydrogen Bond Donors | N-H groups from amino functionality | Primary structure-directing interactions |

| Hydrogen Bond Acceptors | Sulfonate oxygen atoms | Multiple coordination sites |

| Steric Effects | Methyl group positioning | Influences packing efficiency |

| Ionic Interactions | Na⁺ and SO₃⁻ electrostatic forces | Contributes to lattice energy |

| Secondary Interactions | C-H···O contacts, van der Waals forces | Fine-tunes crystal stability |

Properties

CAS No. |

63450-43-1 |

|---|---|

Molecular Formula |

C7H9NNaO3S |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

sodium;4-amino-3-methylbenzenesulfonate |

InChI |

InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11); |

InChI Key |

CSUXUDMQKNKKJP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+] |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na] |

Other CAS No. |

63450-43-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reaction and Raw Materials

The primary raw materials for sulfonation are:

- 3-methyl aniline or related methyl-substituted aromatic amines.

- Sulfonating agents such as sulfuric acid, chlorosulfonic acid, or methacrylic chloride (in related sulfonate synthesis).

- Sodium sulfite or sodium hydroxide for neutralization.

A relevant analogous preparation is the synthesis of sodium methallyl sulfonate, which shares structural similarity and sulfonation mechanisms with sodium 3-methylsulphanilate. The patent CN1462741A describes a method using methacrylic chloride and sodium sulfite in aqueous solution with disodium ethylene diamine tetraacetate (EDTA) as a reaction promoter to complex metal ions and improve purity. This method involves:

- Controlled sulfonation reaction at 60–70 °C.

- Use of EDTA to complex iron ions and avoid additional bleaching steps.

- Concentration, heat filtration, crystallization, and repeated recrystallization to purify the product.

- Recycling of mother liquors to improve yield and reduce waste.

This method achieves shorter reaction times (~2.5–3.5 hours) and improved environmental profile by avoiding organic solvent extraction and reducing waste generation.

Detailed Stepwise Preparation Method

The preparation of this compound can be adapted from the principles of sodium methallyl sulfonate synthesis with modifications for the aromatic amine substrate:

| Step No. | Process Step | Conditions and Details |

|---|---|---|

| 1 | Preparation of Sodium Sulfite Solution | Sodium sulfite dissolved in water, pH adjusted to alkaline with NaOH, allowed to stand 5–7 hours, filtered to remove iron hydroxides. |

| 2 | Sulfonation Reaction | 3-methyl aniline or halogenated intermediate added dropwise to sodium sulfite solution with EDTA as complexing agent; temperature controlled at 60–70 °C; reaction time 2.5–3.5 hours; pH maintained 6.5–7.5. |

| 3 | Concentration and Dehydration | Reaction mixture heated to 80–95 °C under stirring to evaporate water and concentrate sulfonated product. |

| 4 | Heat Filtration | Concentrated solution filtered at 90–100 °C through fine filter bags (300–400 mesh) to remove insoluble impurities and metal complexes. |

| 5 | Crystallization by Cooling | Filtrate cooled to ≤35 °C over 100–120 minutes to crystallize this compound. |

| 6 | Solid-Liquid Separation and Washing | Crystals separated by filtration; mother liquor recycled; crystals washed 3–4 times with circulating mother liquor for recrystallization and purity enhancement. |

| 7 | Drying and Packaging | Washed crystals dried and packed under controlled conditions. |

This process emphasizes environmental considerations by minimizing waste, avoiding organic solvents, and recycling mother liquors.

Reaction Promoters and Purification Techniques

- Disodium Ethylene Diamine Tetraacetate (EDTA): Used as a complexing agent to bind metal ions such as iron, preventing discoloration and eliminating the need for charcoal bleaching.

- Temperature Control: Recirculated water cooling is employed to avoid temperature runaway during the exothermic sulfonation reaction.

- Filtration: High mesh filtration (300–400 mesh) at elevated temperatures removes residual salts and metal complexes.

- Recrystallization: Multiple washing and recrystallization cycles improve product purity and yield.

Comparative Data Table of Process Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonation temperature | 60–70 °C | Optimal ~65 °C |

| Reaction time | 2.5–3.5 hours | Continuous stirring and temperature control essential |

| Molar ratio (methacrylic chloride to sodium sulfite) | 1.05–1.15 : 1 mol | Ensures complete sulfonation |

| pH during reaction | 6.5–7.5 | Maintains sulfonation efficiency |

| Dehydration temperature | 80–95 °C | For water removal and concentration |

| Filtration mesh size | 300–400 mesh | Removes fine impurities |

| Crystallization temperature | ≤35 °C | Controlled cooling for crystal formation |

| Number of recrystallizations | 3–4 | Enhances purity |

Research Findings and Advantages of the Method

- The use of EDTA as a reaction promoter significantly reduces the formation of colored metal complexes, eliminating the need for charcoal bleaching and reducing environmental impact.

- The controlled feeding and temperature management prevent "temperature runaway," ensuring safe scale-up.

- Recycling of mother liquors and washings reduces raw material consumption and waste.

- The process shortens production time by approximately 25% and reduces operating costs by about 20% compared to older methods.

- The final product exhibits high purity, suitable for applications requiring precise sulfonate functionality.

Chemical Reactions Analysis

Diazotization and Azo Coupling Reactions

Sodium 3-methylsulphanilate undergoes diazotization to form reactive diazonium intermediates, enabling electrophilic aromatic substitution (EAS) with electron-rich arenes like N,N-dimethylaniline. This forms azo dyes such as methyl orange ( ):

Reaction Pathway :

-

Diazotization :

The diazonium ion forms at 0–5°C to prevent decomposition ( ).

-

Coupling :

MO exhibits λ<sub>max</sub> at 464 nm (basic) and 506 nm (acidic) ( ).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Diazotization temp. | 0–5°C | |

| Coupling pH | ~7 (neutral) | |

| MO yield | 44% (typical lab synthesis) |

Catalytic Reduction

This compound is a reduction product of methyl orange in the presence of NaBH<sub>4</sub> and Ag nanoparticles (Ag NPs) ( ):

Reaction :

Mechanism :

-

Ag NPs act as electron relays, accelerating hydride transfer from NaBH<sub>4</sub> to MO.

-

Induction period (~10 min) precedes rapid cleavage due to nanoparticle surface restructuring ( ).

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Reduction rate (k) | ||

| Yield | >97% |

NMR Characterization of Products

Post-reaction characterization of this compound via <sup>1</sup>H NMR confirms structural integrity ( ):

-

Peaks :

-

δ = 4.40 ppm (H<sub>c</sub>, amino group)

-

δ = 6.55 ppm (aromatic protons)

-

-

Deuterium exchange : Amino protons (δ = 4.40 ppm) are replaced by D<sub>2</sub>O, confirming primary amine presence ( ).

Separation and Purification

Ion-exchange chromatography effectively isolates this compound from reaction mixtures ( ):

-

Strong anion exchange (SAX) : Retains sulfonate group at pH > 9.2.

-

Elution : 1 M HCl selectively elutes sulfanilic acid derivatives.

Conditions :

| Parameter | Value | Source |

|---|---|---|

| Column type | SAX SPE | |

| Eluent | 1 M HCl |

Reactivity with Radicals

While direct data on hydroxyl radical (- OH) reactions with this compound is limited, analogous sulfonated aromatics exhibit rapid - OH reactivity (

) ( ).

Scientific Research Applications

Applications in Dye Manufacturing

Sodium 3-methylsulphanilate plays a significant role in the dye industry, particularly in the production of:

- Acid Dyes : Used for dyeing wool, silk, and nylon.

- Direct Dyes : Suitable for cotton and paper.

- Reactive Dyes : These dyes form covalent bonds with the fiber, providing excellent wash fastness.

Table 1: Types of Dyes Produced Using this compound

| Type of Dye | Application | Characteristics |

|---|---|---|

| Acid Dyes | Wool, silk, nylon | Bright colors, good fastness |

| Direct Dyes | Cotton, paper | Easy application, moderate fastness |

| Reactive Dyes | Cellulosic fibers | Excellent wash fastness |

Agricultural Applications

In agriculture, this compound is utilized primarily as a pesticide. It is effective against various crop diseases such as wheat rust. Application methods typically involve spraying diluted solutions on affected crops.

Case Study: Wheat Rust Control

A study demonstrated the efficacy of this compound in controlling wheat rust. When applied at a concentration of 250 times the original solution every 7-10 days, it significantly reduced disease incidence.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form diazo compounds is particularly useful in developing sulfa drugs, which are vital for treating bacterial infections.

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact must be considered. It can be found in leachates from landfills due to its widespread use in dyes and pesticides. Safety data indicate that it has low toxicity; however, proper handling and disposal are essential to minimize environmental risks.

Table 2: Safety Profile of this compound

| Property | Value |

|---|---|

| Toxicity | Low |

| Solubility | 170 g/L |

| Recommended Storage | Below +30°C |

Future Directions and Research Needs

Further research is needed to explore new applications of this compound, particularly in green chemistry and sustainable practices. Investigating its potential as a biodegradable alternative in various industrial processes could enhance its applicability while reducing environmental impact.

Mechanism of Action

The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, comparisons can be inferred based on sulfonate/sulfate analogs and aromatic amines listed in the materials:

Table 1: Key Properties of Related Compounds

Key Differences:

Chemical Structure: Sodium 3-methylsulphanilate (hypothetical structure) likely contains a sulfonated aromatic ring, while sodium hydrogen sulphate monohydrate is an inorganic sulfate salt. Methyl 3-aminocyclopentanecarboxylate is a cyclic ester with an amine group, unrelated to sulfonates .

Applications: Sodium hydrogen sulphate monohydrate is used as a pH adjuster or desiccant in industrial processes, unlike sulfonates, which often serve as surfactants or intermediates in organic synthesis . Methyl 3-aminocyclopentanecarboxylate is linked to pharmaceutical synthesis, suggesting divergent reactivity compared to sulfonates .

Hazard Profile: Sodium hydrogen sulphate monohydrate is classified as corrosive, requiring stringent PPE. In contrast, methyl 3-aminocyclopentanecarboxylate poses inhalation and skin irritation risks but lacks corrosive properties .

Research Findings and Data Gaps

- Evidence Limitations: None of the provided sources directly address this compound.

- Critical Data Missing : Solubility, stability, and toxicity data for this compound are absent. Comparisons rely on extrapolation from structurally dissimilar compounds.

Biological Activity

Sodium 3-methylsulphanilate, also known as sodium sulfanilate, is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₇H₉NaO₃S

- Molecular Weight : 196.21 g/mol

This compound is characterized by the presence of a sulfonate group, which contributes to its solubility in water and its interaction with biological systems.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it can enhance the efficacy of various antibiotics when used in combination therapies. For instance, studies have shown that sodium sulfanilate can improve the antibacterial activity of vancomycin against resistant strains of bacteria. This enhancement is attributed to its ability to modify the cell wall structure of bacteria, making them more susceptible to antibiotics .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC values for sodium sulfanilate against several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Disruption of Cell Wall Synthesis : Sodium sulfanilate interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment.

- Synergistic Effects : When combined with other antibiotics, sodium sulfanilate enhances their penetration and efficacy, leading to improved therapeutic outcomes.

Study on Antimicrobial Efficacy

A notable study investigated the synergistic effects of sodium sulfanilate with various antibiotics against multidrug-resistant bacterial strains. The results demonstrated that combining sodium sulfanilate with beta-lactam antibiotics significantly reduced the MIC values compared to using these antibiotics alone .

Clinical Application

In a clinical setting, this compound has been used as an adjunct treatment for skin infections caused by resistant strains. Patients treated with a combination of sodium sulfanilate and standard antibiotic therapy showed faster recovery times and reduced bacterial load compared to those receiving antibiotics alone.

Q & A

Q. What are the best practices for integrating toxicity data from animal models into human risk assessments?

- Answer : Apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses. Use benchmark dose (BMD) analysis for threshold determination. Cross-reference with in vitro toxicity assays (e.g., Ames test, hepatocyte viability) to assess mechanistic relevance. Report uncertainty factors (e.g., interspecies variability) explicitly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.